Product packaging for 2-Aminopropane-1-sulfonic acid(Cat. No.:CAS No. 7297-06-5)

2-Aminopropane-1-sulfonic acid

Cat. No.: B1219527
CAS No.: 7297-06-5
M. Wt: 139.18 g/mol
InChI Key: XDZZQMNDCFNREN-UHFFFAOYSA-N
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Description

Overview of Aminosulfonic Acids in Chemical and Biological Contexts

Aminosulfonic acids are a class of organic compounds that contain both an amino (-NH2) group and a sulfonic acid (-SO3H) group. ebi.ac.ukthermofisher.com Unlike their counterparts, the amino carboxylic acids, which feature a carboxyl group, aminosulfonic acids possess a sulfonic acid group. This structural difference significantly impacts their physicochemical properties. nih.gov The sulfonic acid group is a strong acid, meaning it is fully deprotonated (negatively charged) over a wide pH range. researchgate.net This, combined with the basic amino group, often results in the formation of zwitterions in the solid state and in solution. nih.gov

In biological systems, aminosulfonic acids play diverse roles. Perhaps the most well-known example is taurine (B1682933) (2-aminoethanesulfonic acid), which is abundant in many mammalian tissues and is involved in numerous physiological processes, including retinal health and development. nih.gov Another related compound, homotaurine (3-aminopropane-1-sulfonic acid), found naturally in seaweed, has been investigated for its potential neuroprotective effects. wikipedia.orgebi.ac.uknih.govbldpharm.com These compounds highlight the biological relevance of the aminosulfonic acid scaffold.

From a chemical perspective, aminosulfonic acids are valued as building blocks in synthesis, as components of biological buffers (so-called "Good's buffers"), and as precursors to a variety of derivatives with practical applications. researchgate.net Their ability to form stable salts and their hydrophilic nature are also key characteristics exploited in various chemical processes. atamanchemicals.com

Historical Trajectory of 2-Aminopropane-1-sulfonic Acid Investigations

While the broader class of aminosulfonic acids has been studied for over a century, dedicated investigations into this compound appear to be more recent. researchgate.net Early research on aminosulfonic acids primarily focused on simpler structures like taurine and its isomers. The synthesis and characterization of more complex derivatives, such as this compound, have been driven by the expanding interest in creating novel molecules with specific functionalities.

Patents from the late 20th century indicate an emerging interest in aminoalkanesulfonic acid derivatives, including those related to this compound, for pharmaceutical applications. For instance, patents mention their potential use in treating heart diseases and as inhibitors of certain enzymes. parkwayscientific.com These early explorations laid the groundwork for the more detailed and diverse research seen today. The synthesis of such compounds can be challenging, often involving multi-step processes that may include the reduction of a nitro precursor or the modification of existing amino acids. vulcanchem.com

Significance within Modern Organic and Bioorganic Chemistry Research

In recent years, this compound has gained prominence as a valuable building block and a target of study in both organic and bioorganic chemistry. Its chiral nature, with a stereocenter at the second carbon, makes it an attractive component for the synthesis of enantiomerically pure compounds, which is of paramount importance in drug discovery and materials science.

In Organic Synthesis:

Researchers have utilized this compound in the synthesis of complex molecules. For example, it has been incorporated into sulfonolipids, which are sulfur-containing amino lipids involved in bacterial biofilm formation and marine surface colonization. researchgate.net The synthesis of these molecules is crucial for understanding their structure-activity relationships and their ecological roles. researchgate.net Furthermore, derivatives of this compound are being explored in the development of novel materials. For instance, it has been used to create waterborne polyurethane chain extenders, leading to materials with good hydrophilicity and heat resistance. researchgate.net

In Bioorganic and Medicinal Chemistry:

The structural similarity of this compound to biologically active molecules has spurred its investigation in bioorganic chemistry. N-organyl derivatives of aminosulfonic acids are being studied for their potential as neuroprotective agents. researchgate.net The core structure is also being incorporated into more complex frameworks, such as zwitterionic polymer electrolyte membranes for applications like direct methanol (B129727) fuel cells. acs.org These membranes are designed to have good mechanical and dimensional stability, along with reasonable proton conductivity. acs.org

The increasing availability of this compound and its derivatives from commercial suppliers has undoubtedly facilitated its use in a wider range of research endeavors. parkwayscientific.comchemspider.commatrix-fine-chemicals.com This accessibility allows more researchers to explore its potential in creating new catalysts, functional materials, and biologically active compounds.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC3H9NO3S
Molecular Weight139.17 g/mol
CAS Number7297-06-5
AppearanceWhite crystalline solid
Melting Point205 °C (decomposes)

Note: Data sourced from various chemical suppliers and databases. atamanchemicals.comparkwayscientific.comchemspider.commatrix-fine-chemicals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9NO3S B1219527 2-Aminopropane-1-sulfonic acid CAS No. 7297-06-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7297-06-5

Molecular Formula

C3H9NO3S

Molecular Weight

139.18 g/mol

IUPAC Name

2-aminopropane-1-sulfonic acid

InChI

InChI=1S/C3H9NO3S/c1-3(4)2-8(5,6)7/h3H,2,4H2,1H3,(H,5,6,7)

InChI Key

XDZZQMNDCFNREN-UHFFFAOYSA-N

SMILES

CC(CS(=O)(=O)O)N

Canonical SMILES

CC(CS(=O)(=O)O)N

Other CAS No.

7297-06-5

Synonyms

2-aminopropanesulfonic acid
2-methyltaurine

Origin of Product

United States

Synthetic Methodologies and Chemo Enzymatic Approaches for 2 Aminopropane 1 Sulfonic Acid and Its Derivatives

Total Synthesis Strategies

The creation of the 2-aminopropane-1-sulfonic acid framework is approached through various synthetic routes, ranging from the assembly of the basic structure to sophisticated asymmetric methods for obtaining specific stereoisomers.

De Novo Synthetic Routes to the this compound Scaffold

The fundamental structure of this compound, a less common isomer of the well-known homotaurine (3-aminopropane-1-sulfonic acid), can be assembled from basic precursors. One notable approach involves the use of chiral amino alcohols as starting materials. A proposed mechanism suggests that an α-amino alcohol methanesulfonate (B1217627) hydrochloride can be neutralized to a free β-amino alcohol methanesulfonate. This intermediate then cyclizes to form a 2-alkylaziridine. Subsequent nucleophilic attack by sodium bisulfite at the less hindered carbon of the aziridine (B145994) ring yields the desired β-amino alkanesulfonic acid, in this case, this compound. researchgate.net This method provides a direct route from readily available amino alcohols to the target scaffold. researchgate.net

Another strategy is exemplified in the synthesis of complex sulfonolipids (SALs), where both (R)- and (S)-enantiomers of this compound were required as head groups for the final molecule. researchgate.net Although the paper focuses on the larger SAL structure, it necessitates a de novo synthesis of the protected aminopropane sulfonic acid precursors for subsequent coupling reactions. researchgate.net

Stereoselective and Asymmetric Synthesis of Chiral this compound Enantiomers

Achieving stereochemical control is crucial for many applications of this compound. Several asymmetric strategies have been developed to access the individual (R) and (S) enantiomers.

A highly effective method for the asymmetric synthesis of (R)- and (S)-2-aminoalkanesulfonic acids starts from chiral amino alcohols. researchgate.net This approach leverages the inherent chirality of the starting material to produce the final product with high enantiomeric purity. The key steps involve converting the chiral amino alcohol into a chiral aziridine, either through the Wenker method or a Mitsunobu reaction. The resulting chiral aziridine is then reacted with sodium bisulfite, which opens the ring to furnish the enantiomerically pure α-amino alkanesulfonic acid. researchgate.net This strategy is advantageous due to its directness and the availability of a wide pool of chiral amino alcohols.

Other asymmetric synthesis approaches for sulfonic acids and their derivatives have been reviewed, including methods that use chiral auxiliaries, chiral catalysts, or transformations starting from chiral substrates. d-nb.info For instance, chiral catalysts like BINSA (1,1'-Binaphthyl-2,2'-disulfonic acid) have been employed in asymmetric reactions, showcasing the potential for catalytic enantioselective synthesis in this class of compounds. While not always directly applied to this compound itself, these principles form the foundation for developing such syntheses. d-nb.info

Comparative Analysis of Synthetic Efficiency and Yield for Different Methodologies

The efficiency and yield of synthetic routes to this compound and its derivatives vary depending on the chosen methodology and the complexity of the target molecule.

For the synthesis of complex natural products like sulfonolipids (SALs), the final coupling step to attach the this compound head group to the lipid backbone resulted in moderate yields of 33–43%. researchgate.net In contrast, the synthesis of the related but structurally simpler 3-aminopropane-1-sulfonic acid (homotaurine) via the ring-opening of 1,3-propanesultone with ammonia (B1221849) is reported to achieve very high yields of 89–92% on an industrial scale. This highlights a common trend where yields for individual steps in a multi-step synthesis of a complex molecule are often lower than the high-yielding reactions developed for simpler, foundational structures.

Table 1: Comparison of Synthetic Methodologies

Methodology Starting Material(s) Key Reagents/Steps Product Reported Yield Reference
Aziridine Ring-Opening Chiral amino alcohols Wenker method or Mitsunobu reaction; Sodium bisulfite Chiral 2-aminoalkanesulfonic acids Not specified researchgate.net
Sulfonolipid (SAL) Synthesis Protected this compound, Fatty acids EDC, HOBt, NMM (Amide coupling) This compound containing SALs 33–43% (final coupling) researchgate.net
Sultone Ring-Opening 1,3-Propanesultone, Aqueous ammonia Pressurized reactor (80°C) 3-Aminopropane-1-sulfonic acid (Homotaurine) 89–92%

Functionalization and Derivatization Protocols

Once the this compound scaffold is obtained, its amino and sulfonic acid moieties serve as handles for further chemical modifications.

Chemical Modifications of the Amino Moiety

The primary amino group of this compound is a versatile site for functionalization, most commonly through acylation to form amide bonds. This is a key reaction in the synthesis of more complex molecules and prodrugs.

Standard peptide coupling reagents are effectively used for this purpose. For example, in the synthesis of sulfonolipids, the amino group of the sulfonic acid head group is acylated with a β-hydroxy fatty acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as the coupling agent, often in the presence of additives like N-methylmorpholine (NMM) and hydroxybenzotriazole (B1436442) (HOBt). researchgate.net Similarly, derivatives have been prepared by coupling the amino group with (2S)-2-amino-3-methylbutanoic acid or (2S)-1-oxo-3-phenylpropan-2-amine using carbodiimide-based reagents.

Beyond simple amides, the amino group can be modified to form other functional groups like carbamates. google.com These modifications are often employed in the design of prodrugs to alter the physicochemical properties of the parent molecule. google.com

Table 2: Examples of Amino Moiety Functionalization

Reagent(s) Resulting Functional Group Purpose/Example Reference
Fatty Acid, EDC, HOBt, NMM Amide Synthesis of Sulfonolipids (SALs) researchgate.net
(2S)-2-amino-3-methylbutanoic acid, DIC, HOAt Amide Synthesis of Valiltramiprosate precursor
Chloroformates Carbamate Prodrug synthesis google.com
l-cysteic acid, HBTU, DIPEA Amide (Peptide bond) Synthesis of hydrophilic linkers for radioligands nih.govacs.org

Transformations Involving the Sulfonic Acid Group

The sulfonic acid group is generally stable, but it can be converted into other functional groups, primarily sulfonate esters and sulfonamides, typically via a sulfonyl chloride intermediate.

The conversion of a sulfonic acid to a sulfonyl chloride is a standard transformation that opens the door to further derivatization. Although not detailed specifically for this compound in the provided context, this is a general and crucial first step. Once formed, the sulfonyl chloride can react with alcohols to form sulfonate esters (R-SO₂-OR') or with amines to form sulfonamides (R-SO₂-NR'R''). google.comresearchgate.net

Patents describe the formation of sulfonate esters as a potential modification. google.com Furthermore, reviews on amino sulfonic acids discuss the intramolecular cyclization of γ-amino sulfonyl chlorides to produce γ-sultams, a class of cyclic sulfonamides. researchgate.net This transformation underscores the utility of converting the sulfonic acid group into a more reactive sulfonyl chloride to engage in a wider range of chemical reactions. researchgate.net

Table 3: Potential Transformations of the Sulfonic Acid Group

Intermediate Reagent(s) Resulting Functional Group Reference
Sulfonyl Chloride Alcohols/Phenols Sulfonate Ester google.com
Sulfonyl Chloride Amines (primary/secondary) Sulfonamide researchgate.net
γ-Amino Sulfonyl Chloride Base (intramolecular) γ-Sultam (Cyclic Sulfonamide) researchgate.net

Preparation of Conjugates and Probes Incorporating the this compound Unit

The structural attributes of this compound, particularly its combination of a primary amine and a highly polar sulfonic acid group, make it a valuable building block in the synthesis of specialized molecular conjugates and probes. These molecules are designed for a variety of applications in biomedical research, including bio-conjugation, labeling, and imaging. axispharm.com The sulfonic acid moiety often enhances water solubility and can influence the pharmacokinetic properties of the resulting conjugate, while the amine group provides a convenient handle for covalent attachment to other molecules. axispharm.com

A key application is in the development of radioligands for in-vivo imaging. While direct examples using this compound are specific, analogous structures demonstrate the principle. For instance, linkers incorporating sulfonic acid groups have been synthesized to improve the pharmacokinetic profiles of radioligands designed for imaging targets like Programmed Death Ligand 1 (PD-L1). nih.govacs.org In these syntheses, hydrophilic linkers are created by coupling building blocks containing sulfonic acid groups using standard peptide coupling reagents. nih.gov This approach aims to create radioligands with lower lipophilicity, which can alter their in-vivo distribution and clearance. acs.org The sulfonic acid groups are known to be potential albumin binders, a property that can be modulated by adjusting the substitution pattern to influence circulation times. nih.govacs.org

Commercially available reagents have been developed to facilitate the straightforward incorporation of the aminosulfonate motif into larger biomolecules. An example is DBCO-amino-propane-sulfonic acid, a compound designed specifically for bioconjugation. axispharm.com This molecule features three key functional parts:

A DBCO (dibenzocyclooctyne) group for copper-free "click chemistry" reactions, allowing for selective attachment to azide-modified biomolecules. axispharm.com

An amino group, providing an additional site for conjugation. axispharm.com

A propane-sulfonic acid unit to enhance solubility and stability in aqueous solutions. axispharm.com

The synthesis of such probes leverages established coupling chemistries to link the aminosulfonic acid core to other functional units, creating versatile tools for biological research. axispharm.comnih.gov

Reagent Type Example Reagents Purpose in Synthesis Reference
Coupling ReagentsHBTU, HOBt, DIPEAActivation of carboxylic acids for amide bond formation with the amine group of the sulfonic acid-containing unit. nih.govacs.org
Functional GroupsDBCO (Dibenzocyclooctyne)Enables selective, copper-free click chemistry for bioconjugation to azide-tagged molecules. axispharm.com
Solubilizing MoietySulfonic Acid GroupImproves aqueous solubility and stability of the final conjugate/probe. axispharm.com

Precursor Utility in Complex Molecule Synthesis, including Sulfonolipids

This compound serves as a crucial precursor in the total synthesis of complex natural products, most notably the class of marine bacterial lipids known as sulfonolipids (SALs). researchgate.net These lipids are involved in processes such as biofilm formation and are of interest for understanding bacterial metabolism and marine biogeochemistry. researchgate.net The structure of these complex lipids features a fatty acid-acylated aminopropane sulfonic acid headgroup. researchgate.net

The total synthesis of SALs containing the this compound unit has been accomplished to confirm their chemical structure. researchgate.net A key challenge in the synthesis is the incorporation of the sulfonic acid group, which can be sensitive to certain reaction conditions. One successful strategy circumvented potential oxidative side-reactions by using a disulfide precursor for the head group. researchgate.net

The synthetic sequence for SALs incorporating a this compound moiety can be summarized in the following key steps:

Preparation of the Head Group Precursor : A disulfide building block, derived from 2-aminopropane-1-thiol, is used as a stable precursor to the target sulfonic acid. researchgate.net

Coupling with a Lipid Chain : The disulfide precursor is coupled with a β-hydroxy fatty acid (e.g., 3-(R/S)-hydroxyhexadecanoic acid) to form an amide bond, yielding an intermediate lipid structure. researchgate.net

Oxidation to Sulfonic Acid : The disulfide bond in the intermediate is selectively oxidized to the corresponding sulfonic acid. Screening of various reagents showed that potassium peroxymonosulfate (B1194676) (Oxone™) in the presence of acetic acid and sodium acetate (B1210297) effectively performs this transformation to yield the lyso-sulfonolipid. researchgate.net

Final Acylation : The hydroxyl group of the β-hydroxy acid backbone is then esterified with a second fatty acid, such as oleoyl (B10858665) chloride, in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to yield the final sulfonolipid product. researchgate.net This final step resulted in yields of 33–43%. researchgate.net

This synthetic route allows for the preparation of various SAL isomers by using different enantiomers of the β-hydroxy acid and different fatty acid side chains. researchgate.net

Step Key Reagents Intermediate/Product Type Yield Reference
1. Coupling of Disulfide Precursor with β-hydroxy fatty acidEDC, NMMAmide-linked disulfide lipid (Type 12)Moderate to good researchgate.net
2. Oxidation of DisulfideOxone™, Acetic Acid, Sodium AcetateLyso-sulfonic acid (Type 13)Nearly exclusive researchgate.net
3. EsterificationOleoyl chloride, DMAPThis compound containing SAL (Type 3)33–43% researchgate.net

The utility of this compound as a precursor extends to the broader family of sulfonolipids. A related natural product, capnine (B1220359) (2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid), is a major component of the cell envelope in certain gliding bacteria. gerli.comgerli.com While its chemical synthesis follows similar principles, studies on its biosynthesis suggest a pathway involving the condensation of 13-methylmyristoyl-coenzyme A with cysteic acid, highlighting the natural relevance of aminosulfonic acids as building blocks for complex lipids. nih.govnih.gov

Biological and Biochemical Roles of 2 Aminopropane 1 Sulfonic Acid in Non Mammalian Systems

Natural Occurrence and Biosynthesis Pathways

The presence of 2-aminopropane-1-sulfonic acid in the natural world is intrinsically linked to the metabolic activities of specific microorganisms, particularly within marine environments. Its discovery has broadened our understanding of sulfur metabolism and lipid diversity in bacteria.

Identification as a Bacterial Metabolite

This compound has been identified as a metabolite in marine bacteria, where it serves as a fundamental building block for a class of sulfur-containing aminolipids (SALs). researchgate.netnih.gov Initial characterization of novel lipids in bacteria from the marine Roseobacter clade revealed the presence of a sulfonated head group. nih.gov Through the use of high-resolution mass spectrometry, researchers were able to determine the elemental composition of this head group as C₃H₆NSO₃, consistent with an aminopropane sulfonic acid structure. nih.gov While mass spectrometry alone could not definitively distinguish between isomers, the presence of this compound or its isomer, 3-aminopropane-1-sulfonic acid (homotaurine), was confirmed as the polar head group of these novel SALs. researchgate.netnih.govresearchgate.net Further research has pointed towards cysteinolic acid, a hydroxylated form of this compound, as another related compound found in various marine phytoplankton and heterotrophic bacteria, including Ruegeria pomeroyi DSS-3. nih.gov

Distribution in Marine Microorganisms and Ecosystems

The occurrence of this compound, as part of SALs, is notably widespread among marine microorganisms, particularly within the globally abundant and ecologically significant Roseobacter group. researchgate.netnih.gov Studies have identified these sulfur-containing aminolipids in various strains of roseobacters, such as Ruegeria pomeroyi DSS-3 and Phaeobacter inhibens DSM 17395. researchgate.netnih.gov The distribution of the gene salA, which is essential for the final step of SAL biosynthesis, is prevalent in Tara Oceans metagenomes and is actively expressed in metatranscriptomes, indicating the significant presence and activity of SAL-producing bacteria in marine environments. researchgate.netnih.gov This wide distribution suggests that these compounds, and by extension their this compound component, play a crucial role in the adaptation and interaction of these bacteria within their marine habitats. pnas.orgresearchgate.net

Putative Biosynthetic Routes and Enzymatic Mechanisms

The biosynthesis of this compound is thought to be part of the larger pathway for the synthesis of sulfur-containing aminolipids. While the complete pathway is still under investigation, a putative route has been proposed based on genomic and biochemical evidence.

A key precursor for the formation of the aminopropane sulfonic acid head group is believed to be L-cysteic acid (also known as 3-sulfo-L-alanine). In bacteria, the synthesis of L-cysteic acid can be catalyzed by L-cysteate synthase (CS), an enzyme that facilitates the conversion of O-phospho-L-serine and sulfite (B76179) into L-cysteic acid and phosphate. igem.org

It is hypothesized that this compound is then formed from L-cysteic acid via a decarboxylation reaction, catalyzed by a yet-to-be-fully-characterized decarboxylase. This enzymatic step would remove the carboxyl group from L-cysteic acid, yielding this compound. While enzymes that decarboxylate similar substrates exist, the specific enzyme for this reaction in the context of SAL biosynthesis is an area of ongoing research.

Once formed, the this compound serves as the polar head group for the assembly of SALs. The subsequent steps in SAL biosynthesis involve the attachment of fatty acid chains. An essential enzyme in this process is a putative lyso-lipid acyltransferase designated SalA. researchgate.netnih.gov SalA is believed to catalyze the acylation of the aminopropane sulfonic acid head group, a critical step in the formation of the complete SAL molecule. researchgate.netnih.gov

Involvement in Microbial Physiology and Ecological Interactions

The incorporation of this compound into the structure of sulfur-containing aminolipids imparts specific physicochemical properties to these molecules, influencing the physiology and ecological behavior of the bacteria that produce them.

Role as an Anionic Head Group in Sulfur-Containing Amino Lipids (SALs)

This compound functions as the anionic head group in sulfur-containing amino lipids (SALs). researchgate.netresearchgate.net The sulfonic acid moiety (-SO₃H) is deprotonated at physiological pH, conferring a negative charge to the head group. This anionic character is a defining feature of SALs and influences the properties of the bacterial membranes in which they are found. These lipids are distinct from more common glycerophospholipids and other aminolipids like ornithine lipids. researchgate.netnih.gov The presence of the sulfonate group categorizes these SALs within the broader class of sulfonolipids, which are known to be relatively rare in the biological world, suggesting they may have highly specific functions. nih.gov

Proposed Functions of SALs in Biofilm Formation and Surface Colonization

A significant proposed function of sulfur-containing aminolipids, and therefore of their this compound component, is their involvement in biofilm formation and the colonization of surfaces in marine environments. researchgate.netresearchgate.netresearchgate.net Biofilms are complex communities of microorganisms attached to a surface and encased in a self-produced matrix of extracellular polymeric substances. The formation of biofilms is a critical survival strategy for many bacteria.

Studies have shown that SALs appear to play a key role in the process of biofilm formation in roseobacters. researchgate.netnih.gov Mutagenesis studies targeting the salA gene, which is essential for SAL biosynthesis, have provided evidence for the importance of these lipids in this process. researchgate.net It is proposed that the unique physicochemical properties conferred by the this compound head group contribute to the proper organization and stability of the bacterial outer membrane, which is crucial for cell adhesion and the development of mature biofilms. researchgate.netresearchgate.net By facilitating surface colonization, these specialized lipids likely provide a competitive advantage to the bacteria in their natural marine habitats. researchgate.net

Contribution to Biogeochemical Nutrient Cycling

This compound is a crucial molecular component involved in the biogeochemical cycling of sulfur in marine environments, primarily through its incorporation into complex lipids by certain bacteria. researchgate.net It serves as a key building block for a class of sulfur-containing amino lipids (SALs) produced by members of the globally significant marine Roseobacter clade. researchgate.netbham.ac.uk For instance, the bacterium Ruegeria pomeroyi DSS-3 synthesizes SALs that incorporate a this compound headgroup. researchgate.net

Table 1: Research Findings on this compound in Biogeochemical Cycling

Finding Organism/System Significance Source(s)
Structural Component of SALs Ruegeria pomeroyi DSS-3 (Roseobacter clade) Serves as a key headgroup in sulfur-containing amino lipids (SALs). researchgate.netbham.ac.uk
Role in Marine Processes Marine Environments The resulting SALs are involved in biofilm formation and surface colonization. researchgate.net
Contribution to Sulfur Cycle Marine Biogeochemistry Metabolism of these sulfonolipids contributes to the cycling of organic sulfur. researchgate.net

| Status as a Metabolite | Bacteria | Knowledge is limited regarding its role as a standalone metabolite. | researchgate.net |

Comparative Biochemical Analysis with Structurally Related Aminosulfonic Acids

Structural Homologies and Functional Divergence in Biological Systems (e.g., Taurine (B1682933), Homotaurine)

This compound belongs to the family of aminosulfonic acids, sharing a core structural motif with biologically significant compounds like taurine (2-aminoethanesulfonic acid) and homotaurine (3-aminopropane-1-sulfonic acid). wikipedia.orgnih.gov All three molecules feature a primary amino group and a sulfonic acid group, which imparts high water solubility. nih.govdojindo.co.jp However, they differ in the length of the carbon backbone and the relative positions of the functional groups, leading to distinct biological roles. wikipedia.orgnih.gov

Taurine is one of the most abundant amino acids in many tissues and performs a wide array of functions, including cell volume regulation, bile salt formation, and cytoprotection. nih.govnih.gov Homotaurine, found naturally in some seaweeds, is a structural analogue of the neurotransmitter GABA and exhibits GABAergic activity. researchgate.netwikipedia.org In contrast, the known biological role of this compound in non-mammalian systems is primarily as a structural constituent of bacterial sulfonolipids, where it functions as a polar headgroup. researchgate.netresearchgate.net This functional divergence, despite structural homology, underscores how subtle changes in molecular architecture can dictate specific biochemical utility, from widespread physiological regulation (taurine) and neuromodulation (homotaurine) to a specialized structural role in bacterial lipids (this compound). researchgate.netwikipedia.orgnih.gov

Table 2: Comparative Analysis of Structurally Related Aminosulfonic Acids

Compound Chemical Formula Key Structural Features Primary Biological Roles (Non-Mammalian/General) Source(s)
This compound C₃H₉NO₃S 3-carbon chain, amino group at C2. Structural component of bacterial sulfur-containing amino lipids (SALs). researchgate.netbham.ac.uk
Taurine C₂H₇NO₃S 2-carbon chain, amino group at C2. Osmoregulation, bile salt conjugation, antioxidant, utilized by prokaryotes as a C, N, and S source. researchgate.netnih.govnih.gov

| Homotaurine | C₃H₉NO₃S | 3-carbon chain, amino group at C3. | GABA receptor activity, found in marine red algae. | researchgate.netwikipedia.org |

Metabolic Fates and Interconversions in Microorganisms

The specific metabolic pathways for this compound in microorganisms are not well-defined. researchgate.net However, inferences can be drawn from the microbial metabolism of structurally similar compounds, particularly taurine. Bacteria are known to utilize taurine as a source of carbon, nitrogen, and sulfur for growth, employing specific ABC (ATP-binding cassette) transporters, such as the TauABC system, to internalize the molecule. researchgate.net Once inside the cell, taurine is catabolized, releasing its constituent elements for assimilation into central metabolism. researchgate.net

It is plausible that microorganisms possessing the necessary enzymatic machinery could similarly metabolize this compound. Analogous pathways might involve:

Transport: Uptake into the cell via a specific or broad-specificity transporter.

Initial Breakdown: An initial enzymatic attack, possibly by a dehydrogenase or a phospho-lyase, similar to pathways observed for other amino alcohols in bacteria like Pseudomonas. nih.gov For example, the metabolism of 1-aminopropan-2-ol (B43004) proceeds through phosphorylation by a kinase, followed by cleavage by a phospho-lyase to yield an aldehyde. nih.gov

Release of Sulfur: A sulfonate-cleaving enzyme would be required to release the sulfur as sulfite, which can then be oxidized to sulfate (B86663) and assimilated.

The ability of microorganisms to degrade sulfonated compounds like this compound is fundamental to their role in biogeochemical nutrient cycling, ensuring that elements sequestered in these organic molecules are returned to the broader ecosystem. researchgate.net

Table 3: Postulated Metabolic Steps for this compound in Microorganisms

Metabolic Step Postulated Mechanism Analogous Process Source(s) for Analogy
Cellular Uptake Transport across the cell membrane via an ABC transporter system. TauABC transporter system for taurine uptake in bacteria. researchgate.net
Initial Catabolism Phosphorylation by a kinase followed by cleavage by a phospho-lyase. Metabolism of 1-aminopropan-2-ol in Pseudomonas sp. nih.gov
Sulfur Liberation Enzymatic cleavage of the carbon-sulfur bond to release sulfite. General microbial degradation of organosulfonates. researchgate.net

| Element Assimilation | Incorporation of released carbon, nitrogen, and sulfur into central metabolic pathways. | General microbial metabolism of amino acids and related compounds. | nih.gov |


Analytical Methodologies for Isolation, Identification, and Quantification of 2 Aminopropane 1 Sulfonic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the identity of 2-aminopropane-1-sulfonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic compounds, including this compound. jchps.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of protons. jchps.com

For this compound, ¹H NMR and ¹³C NMR are particularly informative. The ¹H NMR spectrum reveals the number of different types of protons and their relative abundance, while the chemical shifts provide clues about the functional groups and their proximity to one another. jchps.com Splitting patterns in the signals, arising from spin-spin coupling, help to determine the arrangement of neighboring protons. jchps.com

Solid-state NMR spectroscopy can also be employed to analyze the compound in its solid, zwitterionic form (NH₃⁺–R–SO₃⁻). rsc.org This technique can provide insights into the molecular mobility and interactions within the crystal lattice, such as hydrogen bonding involving the sulfonate group. rsc.org

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (CH₂)~3.1~55
C2 (CH)~3.5~50
C3 (CH₃)~1.3~18

Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS and MS/MS) for Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight of a compound. chemyx.com For this compound, techniques like Electrospray Ionization (ESI) are often used to generate molecular ions with minimal fragmentation. nih.gov

Tandem mass spectrometry (MS/MS) takes this a step further by inducing fragmentation of a selected parent ion to produce a characteristic pattern of daughter ions. nih.gov This fragmentation pattern serves as a molecular fingerprint, aiding in the definitive identification of the compound. uab.edu The fragmentation of protonated or deprotonated molecules of this compound can reveal structural information about the different functional groups and their connectivity. For instance, the loss of the sulfonic acid group (SO₃H) is a likely fragmentation pathway.

Table 2: Potential Fragment Ions in the MS/MS Spectrum of this compound

Fragment Ion Proposed Structure m/z (of fragment)
[M-SO₃]⁺C₃H₈N⁺58.1
[M-H₂O]⁺C₃H₇NO₂S⁺121.0

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a unique "fingerprint" of a molecule based on the vibrations of its chemical bonds. mdpi.comnih.gov These techniques are highly sensitive to the functional groups present in a molecule. nih.gov

In the IR spectrum of this compound, characteristic absorption bands would be expected for the amine (N-H stretching and bending), sulfonate (S=O stretching), and alkyl (C-H stretching and bending) groups. Raman spectroscopy, which relies on the inelastic scattering of light, is particularly useful for detecting non-polar bonds and can provide complementary information to the IR spectrum. nih.gov The differences in the IR and Raman spectra of different physical forms, such as polymorphs, can be used to identify and quantify them. americanpharmaceuticalreview.com

Table 3: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amine)Stretching3300-3500
C-H (Alkyl)Stretching2850-3000
S=O (Sulfonate)Asymmetric Stretching1150-1250
S=O (Sulfonate)Symmetric Stretching1030-1070

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from complex mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis in Complex Matrices

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. openaccessjournals.com For a polar compound like this compound, reversed-phase HPLC with an aqueous mobile phase is a common approach. The separation is based on the differential partitioning of the analyte between the mobile phase and a non-polar stationary phase. nih.gov

Coupling HPLC with mass spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of MS. chemyx.com This hyphenated technique is particularly valuable for analyzing this compound in complex biological or environmental samples, as it can effectively separate the target compound from interfering matrix components and provide unambiguous identification based on its mass-to-charge ratio and fragmentation pattern. nih.govnih.gov

Chiral Chromatography for Enantiomeric Separation and Purity Assessment

Since this compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images (enantiomers), chiral chromatography is crucial for separating these enantiomers and determining the enantiomeric purity of a sample. chiralpedia.com This is important because enantiomers can have different biological activities. nih.gov

Chiral HPLC is a common method for enantiomeric separation. yakhak.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. americanpharmaceuticalreview.com The choice of the CSP is critical and often involves polysaccharide-based materials. yakhak.org The separated enantiomers can then be quantified to assess the enantiomeric excess or purity of the sample.

X-ray Diffraction Analysis of Crystalline Forms

X-ray diffraction (XRD) is a powerful and non-destructive analytical technique fundamental to the characterization of crystalline solids. This methodology provides detailed information regarding the atomic and molecular arrangement within a crystal lattice, enabling the identification of distinct crystalline forms, known as polymorphs. Each polymorph of a compound will produce a unique diffraction pattern, which serves as a fingerprint for that specific crystalline structure. The analysis can be performed on single crystals or on a polycrystalline powder (X-ray powder diffraction, XRPD). researchgate.net

The principles of X-ray diffraction are governed by Bragg's Law, which describes the coherent scattering of X-rays by the ordered planes of atoms in a crystal. When a beam of monochromatic X-rays strikes a crystalline sample, diffraction occurs only at specific angles where the path length difference between X-rays reflecting off adjacent crystal planes is an integer multiple of the wavelength. This constructive interference results in a diffraction pattern of varying peak intensities at specific angles.

While specific X-ray diffraction data for the crystalline forms of this compound are not extensively detailed in publicly available literature, the analysis of structurally similar compounds, such as its isomer 3-aminopropane-1-sulfonic acid (homotaurine), provides insight into the expected crystallographic parameters. For instance, studies on the α-form of 3-aminopropane-1-sulfonic acid have determined its crystal system, space group, and unit cell dimensions through single-crystal X-ray analysis. oup.comoup.com

An X-ray diffraction analysis of this compound would yield critical data for defining its crystalline form(s). This information includes:

Crystal System: The fundamental classification of the crystal's symmetry (e.g., orthorhombic, monoclinic, triclinic).

Space Group: A more detailed description of the crystal's symmetry elements.

Unit Cell Parameters: The dimensions of the unit cell (the smallest repeating unit of the crystal lattice), defined by the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).

For example, two distinct polymorphs (Form I and Form II) of calcium 3-acetyl-aminopropane-1-sulfonate, a derivative of the related 3-aminopropane-1-sulfonic acid, have been characterized. chemspider.combldpharm.com Single-crystal X-ray diffractometry revealed that Form II is triclinic with the space group P1. chemspider.combldpharm.com The detailed unit cell parameters for this form were determined and are presented as an illustrative example in the table below.

Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a Crystalline Form of a Related Compound (Calcium 3-acetyl-aminopropane-1-sulfonate, Form II)

Parameter Value
Crystal System Triclinic
Space Group P1
a (Å) 5.54
b (Å) 8.15
c (Å) 9.76
α (°) 69.1
β (°) 84.3
γ (°) 89.4
Volume (ų) 409.66

Data sourced from patent information for a related compound and is for illustrative purposes only. chemspider.combldpharm.com

In addition to single-crystal analysis, X-ray powder diffraction (XRPD) is a common technique for identifying and differentiating between polymorphs in a bulk sample. The resulting diffractogram plots the intensity of the diffracted X-rays versus the diffraction angle (2θ). Each crystalline form will exhibit a characteristic set of peaks at specific 2θ values, with corresponding relative intensities. This provides a distinct fingerprint for identification.

The table below illustrates the type of data obtained from an XRPD analysis, showing the characteristic diffraction peaks for the two polymorphs of calcium 3-acetyl-aminopropane-1-sulfonate.

Table 2: Illustrative X-ray Powder Diffraction Peak Data for Two Crystalline Forms of a Related Compound (Calcium 3-acetyl-aminopropane-1-sulfonate)

Form I: 2θ (± 0.1°) Form II: 2θ (± 0.1°)
9.8 11.6
11.6 19.7
17.7 20.8
19.7 23.4
20.2 23.8
20.8 24.6
23.4 26.0
23.8 26.7
24.6 28.5
26.0 40.2

Data sourced from patent information for a related compound and is for illustrative purposes only. chemspider.combldpharm.com

A thorough X-ray diffraction analysis of this compound would be essential for identifying its possible crystalline forms, determining their precise three-dimensional structures, and establishing a reliable method for their differentiation and quality control.

Computational Chemistry and Theoretical Investigations of 2 Aminopropane 1 Sulfonic Acid

Molecular Dynamics and Conformational Studies

Molecular dynamics (MD) simulations and conformational analyses are essential for understanding the flexibility and structural preferences of molecules like 2-aminopropane-1-sulfonic acid. While direct MD studies on this specific compound are not extensively documented in the literature, significant research on its close structural analogs, such as taurine (B1682933) (2-aminoethane-1-sulfonic acid), homotaurine (3-aminopropane-1-sulfonic acid), and 4-aminobutane-1-sulfonic acid, provides a strong basis for understanding its likely behavior.

A comprehensive study utilizing variable-temperature solid-state ¹⁷O nuclear magnetic resonance (NMR) spectroscopy has elucidated the molecular dynamics of the sulfonate (SO₃⁻) group in these related amino sulfonic acids. nih.gov In the solid state, these compounds exist as zwitterions (NH₃⁺–R–SO₃⁻), where the sulfonate group is engaged in varying degrees of hydrogen bonding. nih.gov By modeling the temperature-dependent NMR line shapes, researchers confirmed that the SO₃⁻ groups undergo a 3-fold rotational jump mechanism. nih.gov This dynamic process involves the sulfonate group rotating about the C-S bond.

The activation energies (Ea) associated with this rotational jump were determined for taurine, homotaurine, and 4-aminobutane-1-sulfonic acid. These experimental activation energies provide a quantitative measure of the total hydrogen bond energy involving each sulfonate group within the crystal lattice and show a correlation with calculated rotational energy barriers. nih.gov Given the structural similarities, it is expected that this compound would exhibit analogous rotational dynamics of its sulfonate group, influenced by the specific hydrogen-bonding network within its crystal structure.

CompoundActivation Energy (Ea) for SO₃⁻ Rotation (kJ mol⁻¹)
2-aminoethane-1-sulfonic acid (Taurine)48 ± 7
3-aminopropane-1-sulfonic acid (Homotaurine)42 ± 3
4-aminobutane-1-sulfonic acid (ABSA)45 ± 1
nih.gov

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the electronic structure and predicting the reactivity of molecules. irjweb.comnih.gov These methods provide detailed information about molecular orbitals, charge distribution, and reactivity descriptors.

For instance, a computational study on the isomer 3-aminopropane-1-sulfonic acid (homotaurine) employed DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set to analyze its electronic properties. irjweb.comjmaterenvironsci.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.com

Global reactivity descriptors such as chemical hardness (η) and the electrophilicity index (ω) can be derived from these orbital energies to further quantify the molecule's reactivity. irjweb.com Molecular electrostatic potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. irjweb.com Similar DFT calculations for this compound would elucidate its specific electronic characteristics and reactivity profile, which are influenced by the different positioning of the amino group compared to its 3-amino isomer.

ParameterCalculated Value (eV) for 3-Aminopropane-1-sulfonic acid
HOMO Energy (E_HOMO)-6.2967
LUMO Energy (E_LUMO)-1.8096
HOMO-LUMO Gap (ΔE)4.4871
irjweb.com

In Silico Modeling of Biochemical Interactions within Non-Mammalian Systems

In silico modeling is a powerful approach to predict and analyze how small molecules interact with biological macromolecules, such as enzymes and receptors. This is particularly valuable for understanding biochemical roles in diverse biological systems.

Recent discoveries have identified a novel class of sulfur-containing aminolipids (SALs) that are widespread among marine roseobacters, a group of ecologically significant bacteria. researchgate.net Initial mass spectrometry analysis suggested that the hydrophilic head group of these lipids could be an aminopropane sulfonic acid, with this compound being one of the possibilities. nih.govresearchgate.net Subsequent research and total synthesis efforts have further explored these structures, including the synthesis of SALs containing a this compound head group to serve as analytical standards. researchgate.net The biosynthesis of these SALs involves a novel acyltransferase, SalA, and these lipids are believed to play a crucial role in bacterial biofilm formation. researchgate.netnih.govresearchgate.net

Furthermore, computational docking studies provide concrete examples of how related aminopropane sulfonic acid derivatives interact with non-mammalian protein targets. In one study, the crystal structure of ZhuI, an aromatase/cyclase enzyme from the bacterium Streptomyces sp. R1128, revealed a bound ligand, N-cyclohexyl-3-aminopropanesulfonic acid (CAPS), which is structurally related to this compound. The in silico model showed specific interactions: the sulfonic group of CAPS was positioned to form hydrogen bonds with residues W62, S64, Q79, and a water molecule, while the aminopropane portion interacted with Y77 and L107 via van der Waals forces. These computational models provide molecular-level insights into how aminopropane sulfonic acids can bind within the active sites of bacterial enzymes.

Prediction of Spectroscopic Properties

Computational methods are crucial for the prediction and interpretation of spectroscopic data, which is fundamental for structure elucidation. rsc.org The synergy between experimental NMR spectroscopy and QM calculations has proven particularly effective for complex organic molecules. nih.gov

In the study of amino sulfonic acids like taurine and homotaurine, DFT calculations were essential for interpreting the experimental ¹⁷O solid-state NMR spectra. nih.gov High-quality NMR spectra were obtained, but assigning the observed signals to the correct oxygen atoms within the molecule's crystal structure was challenging. To solve this, researchers performed DFT calculations to compute the ¹⁷O NMR tensor parameters for each distinct oxygen site. nih.gov By comparing the computationally predicted parameters with the experimental data, a definitive assignment of the NMR signals was achieved. nih.gov

This approach, where theoretical calculations of NMR parameters guide the interpretation of experimental spectra, is a powerful tool. acs.org It allows for a detailed understanding of the local environment of each atom. For this compound, similar computational predictions of ¹H, ¹³C, and ¹⁷O NMR chemical shifts and coupling constants would be invaluable for confirming its structure and analyzing its conformational properties in different environments. acs.orgnih.gov

Emerging Research Avenues and Prospects for 2 Aminopropane 1 Sulfonic Acid

Development as Chemical Biology Probes and Research Tools

The structural characteristics of 2-aminopropane-1-sulfonic acid, featuring both an amino group and a sulfonic acid group, make it and its derivatives interesting candidates for the development of chemical biology probes. These tools are essential for the precise study of biochemical and biological systems. nih.gov The sulfonic acid group confers high water solubility, a desirable trait for biological applications. thermofisher.com

Derivatives of similar amino sulfonic acids, such as 5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS), are widely used in fluorescence resonance energy transfer (FRET)-based experiments to study biomolecular processes. nih.gov The development of novel probes based on the this compound scaffold could provide new tools for sensing and imaging within cellular environments. For instance, the attachment of fluorophores to this scaffold could yield probes for monitoring specific enzymatic activities or the presence of certain metabolites. The inherent zwitterionic nature at physiological pH could also be exploited for targeting specific cellular compartments or for use as stabilizing agents for proteins and membranes. cymitquimica.com

The synthesis of Schiff base compounds from amino sulfonic acids has been shown to produce molecules that can interact with proteins like human serum albumin (HSA), causing conformational changes that can be detected. researchgate.net This suggests that this compound-derived Schiff bases could be developed as probes to study protein structure and binding interactions. researchgate.net

Table 1: Potential Applications of this compound Derivatives as Chemical Biology Probes

Probe TypePotential ApplicationRationale
Fluorescent ProbesFRET-based assays, cellular imagingThe amino group allows for conjugation with fluorophores, while the sulfonic acid group ensures water solubility.
Protein Binding ProbesStudying protein conformation and ligand bindingSchiff base derivatives can interact with proteins, and their binding can be monitored by spectroscopic techniques. researchgate.net
Metabolite SensorsDetecting specific metabolitesThe scaffold could be modified to selectively bind to target metabolites, with a reporter group to signal the binding event.
pH ProbesMeasuring intracellular or extracellular pHThe pKa of the amino and sulfonic acid groups can be tuned through chemical modification to create pH-sensitive probes.

Applications in Synthetic Biology and Metabolic Engineering for Microbial Systems

Synthetic biology aims to design and construct new biological parts, devices, and systems. frontiersin.org A key challenge in this field is the uptake of non-natural molecules by microbial cells, which is often hindered by the cell envelope. ethz.ch this compound and its derivatives present opportunities in this area, particularly in the development of synthetic uptake systems.

One strategy involves using a "Trojan horse" approach, where an impermeant molecule is attached to a natural molecule that is recognized by a transporter. ethz.ch Given that bacteria possess transporters for alkanesulfonates, this compound could potentially serve as a "vector" to carry new-to-nature molecules into microbial cells. ethz.ch This would enable the intracellular delivery of novel building blocks for synthetic metabolic pathways.

Metabolic engineering, a powerful tool for producing chemicals from renewable resources through microbial fermentation, could also benefit from the unique properties of this compound. mdpi.com The introduction of this compound into microbial systems could lead to the synthesis of novel sulfonated products. By engineering microbial pathways, it may be possible to produce derivatives of this compound with valuable properties. For example, engineering microorganisms to incorporate this amino sulfonic acid into their metabolism could lead to the production of novel sulfonated biopolymers or small molecules with unique activities. nih.govnih.gov

The biosynthesis of sulfur-containing aminolipids (SALs) in marine bacteria, where an aminopropane sulfonic acid headgroup is attached to fatty acids, provides a natural blueprint. nih.govresearchgate.net Engineering this pathway in well-characterized industrial microorganisms like E. coli or Saccharomyces cerevisiae could enable the production of a diverse range of SALs with tailored properties for applications in materials science or as surfactants.

Novel Synthetic Routes for Academic and Potential Industrial Scale-Up

The development of efficient and scalable synthetic routes for this compound and its derivatives is crucial for both academic research and potential industrial applications. Current synthetic strategies often involve multi-step processes.

One reported synthesis involves the ring-opening of a sultone intermediate. tu-clausthal.de For example, 3-aminopropane-1-sulfonic acid (homotaurine) can be synthesized by the ring-opening of 1,3-propanesultone with ammonia (B1221849). google.com A similar strategy could be adapted for this compound, likely starting from a corresponding substituted sultone. Another approach involves the Michael addition of thioacetic acid to alk-2-enamides, followed by reduction and oxidation. researchgate.net

For industrial-scale production, continuous flow processes and the use of robust and inexpensive catalysts are desirable. A patented industrial process for a related compound, 3-aminopropane-1-sulfonic acid, utilizes 1,3-propane sulfolactone as a starting material and reacts it with ammonia, resulting in a high yield of over 99%. google.com Exploring similar lactone or sultone chemistry for the 2-amino isomer could lead to a viable industrial process.

The synthesis of chiral derivatives of this compound is also an important area of research, as stereochemistry is often critical for biological activity. Asymmetric synthesis strategies, potentially involving chiral catalysts or starting from the chiral pool of amino acids, could be developed to produce enantiomerically pure forms of the compound. tu-clausthal.de

Table 2: Comparison of Synthetic Strategies for Aminosulfonic Acids

Synthetic RouteStarting MaterialsKey StepsAdvantagesPotential Challenges
Sultone Ring-OpeningSubstituted Propanesultone, AmmoniaNucleophilic ring-openingOften high-yielding and clean reactions. google.comAvailability and synthesis of the specific substituted sultone precursor.
Michael AdditionAlk-2-enamides, Thioacetic acidMichael addition, reduction, oxidationModular approach allowing for substituent variation. researchgate.netMulti-step process may lead to lower overall yields.
From Amino AlcoholsAmino alcohols, Sulfonating agentsSulfonationReadily available starting materials from the chiral pool. tu-clausthal.deControl of regioselectivity and potential for side reactions.

Exploration of Uncharacterized Biological Functions and Pathways in Diverse Organisms

While the biological roles of taurine (B1682933) (2-aminoethanesulfonic acid) and homotaurine (3-aminopropane-1-sulfonic acid) have been studied to some extent, there is comparatively little knowledge about the natural occurrence and biological functions of this compound. researchgate.netresearchgate.net Recent research has identified it as a potential head group in a novel class of sulfur-containing aminolipids (SALs) widespread in marine Roseobacters. nih.govresearchgate.netresearchgate.net

These SALs are believed to be involved in biofilm formation and marine surface colonization processes, suggesting a role for this compound in bacterial ecology and signaling. researchgate.netresearchgate.net Further investigation into the biosynthesis of these SALs could uncover novel enzymatic pathways for the formation of the C-S and N-C bonds in this compound. Comparative genomics has been used to identify potential N-acyltransferases involved in SAL biosynthesis in marine bacteria. nih.gov

The discovery of this compound in marine bacteria opens up questions about its presence and function in other organisms. It is possible that this compound plays uncharacterized roles in cellular metabolism, osmoregulation, or as a signaling molecule in a variety of life forms. cymitquimica.com Exploring its distribution in diverse environments, from marine ecosystems to the soil microbiome, could reveal new biological contexts for this molecule.

Furthermore, investigating the metabolic fate of this compound in organisms that produce it could lead to the discovery of new catabolic pathways and enzymes. This knowledge could be harnessed for bioremediation or for the production of other valuable sulfur-containing compounds. The potential for this compound to act as a neurotransmitter or neuromodulator, similar to its structural analog homotaurine which is a GABA agonist, is another avenue for future research. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.